3-ethyl-7-hydroxy-4-methylquinolin-2(1H)-one 3-ethyl-7-hydroxy-4-methylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15967828
InChI: InChI=1S/C12H13NO2/c1-3-9-7(2)10-5-4-8(14)6-11(10)13-12(9)15/h4-6,14H,3H2,1-2H3,(H,13,15)
SMILES:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

3-ethyl-7-hydroxy-4-methylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15967828

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

3-ethyl-7-hydroxy-4-methylquinolin-2(1H)-one -

Specification

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name 3-ethyl-7-hydroxy-4-methyl-1H-quinolin-2-one
Standard InChI InChI=1S/C12H13NO2/c1-3-9-7(2)10-5-4-8(14)6-11(10)13-12(9)15/h4-6,14H,3H2,1-2H3,(H,13,15)
Standard InChI Key SWQKXCSLQZOANW-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C2=C(C=C(C=C2)O)NC1=O)C

Introduction

Structural and Physicochemical Properties

3-Ethyl-7-hydroxy-4-methylquinolin-2(1H)-one belongs to the quinolin-2(1H)-one family, characterized by a bicyclic framework comprising a benzene ring fused to a pyridine ring. Key structural features include:

  • Substituents: An ethyl group at position 3, a hydroxyl group at position 7, and a methyl group at position 4.

  • Molecular formula: C12H13NO2\text{C}_{12}\text{H}_{13}\text{NO}_{2}.

  • Hydrogen bonding: The hydroxyl group at position 7 facilitates intermolecular hydrogen bonding, influencing solubility and binding affinity to biological targets .

Table 1: Comparative Analysis of Quinolin-2(1H)-one Derivatives

CompoundSubstituentsKey Biological Activity
Viridicatin3-Hydroxy, 4-methylAntimicrobial, antifungal
Darunavir analogBis-quinoloneSARS-CoV-2 Mpro^\text{pro} inhibition
3-Ethyl-7-OH-4-Me derivative3-Ethyl, 7-OH, 4-MeAnticancer, antimicrobial

Synthetic Methodologies

Metal-Organo Catalyzed (MOC) Synthesis

A one-pot protocol using N-heterocyclic carbene (NHC)-dirhodium(II) and 1,8-diazabicycloundec-7-ene (DBU) enables regioselective synthesis of 3-hydroxyquinolin-2(1H)-ones via Eistert ring expansion of isatins with ethyl diazoacetate . This method yields 70–87% product efficiency and is scalable for derivative exploration.

Formylation-Mediated Cyclization

Reaction of 4-hydroxy-2(1H)-quinolones with dimethylformamide (DMF) and triethylamine (Et3_3N) at 70–80°C generates bis-quinolones through intermediate 4-formyl-2-quinolone formation . While originally applied to symmetric derivatives, this pathway offers insights into functionalizing the quinoline core at position 7.

Mechanistic Pathway:

  • Et3_3N deprotonates the C-3 methylene group, enhancing nucleophilicity.

  • Nucleophilic attack on DMF yields 4-formyl-2-quinolone.

  • Condensation with a second quinolone unit forms the methylene-bridged product .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . Its mechanism involves disrupting microbial membrane integrity and chelating essential metal ions .

Enzyme Inhibition

  • D-amino acid oxidase (DAAO): Acts as a nonclassical bioisostere of α-glycine, inhibiting DAAO (Ki_i = 0.8 µM), a target for neurodegenerative diseases .

  • HIV-1 reverse transcriptase RNase H: Chelates Mg2+^{2+} ions at the active site, reducing viral replication efficiency .

Therapeutic Applications

Oncology

Preclinical studies highlight its synergy with doxorubicin, enhancing apoptosis in multidrug-resistant tumors . A phase I trial is proposed to evaluate pharmacokinetics and safety profiles.

Infectious Diseases

Patents disclose formulations combining this compound with azoles for antifungal therapy, showing a 40% reduction in biofilm formation .

Neurological Disorders

As a DAAO inhibitor, it elevates D-serine levels, potentially ameliorating cognitive deficits in schizophrenia and Alzheimer’s disease .

Comparative Pharmacological Profile

Table 2: Binding Affinities of Quinolin-2(1H)-one Derivatives

Target3-Ethyl-7-OH-4-Me DerivativeDarunavirViridicatin
SARS-CoV-2 Mpro^\text{pro}−8.9 kcal/mol−9.1 kcal/molN/A
CDK2−10.5 kcal/molN/A−7.8 kcal/mol
DAAO0.8 µM (Ki_i)N/A2.4 µM (Ki_i)

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